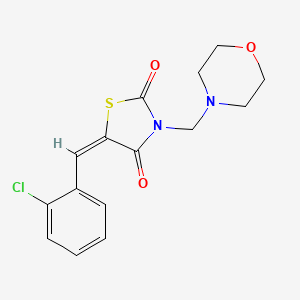

![molecular formula C18H21N2O5P B5599507 diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate is a complex organic compound with significant properties and applications in various chemical processes and studies. Its structure and characteristics make it an important subject of research in the field of organic chemistry.

Synthesis Analysis

Synthesis of diethyl phosphonates, similar to the compound , typically involves reactions with diethyl phosphite and peroxide in solutions like N,N-dimethylacetamide, following a free radical mechanism. These processes are crucial for establishing strong phosphorus-aromatic bonds essential for the compound's stability and functionality (Johnson & Cabasso, 2010).

Molecular Structure Analysis

The molecular structure of diethyl phosphonates often exhibits tetrahedral geometry around the phosphorus atom. The presence of intermolecular and intramolecular hydrogen bonding is also a common feature, contributing to the compound's stability and reactivity (Sanders et al., 1996).

Chemical Reactions and Properties

Diethyl phosphonates are known for their reactivity in various chemical reactions. They can be involved in condensation, elimination, and replacement reactions, demonstrating their versatility in organic synthesis. These reactions are often used to synthesize more complex molecules or to modify the compound's properties for specific applications (Marinetti & Savignac, 2003).

Physical Properties Analysis

The physical properties of diethyl phosphonates, such as solubility, can vary depending on the specific structure and substituents of the compound. They often dissolve in lower alcohols and aqueous solutions, making them suitable for various applications in chemical synthesis and industrial processes.

Chemical Properties Analysis

Chemically, diethyl phosphonates can exhibit high thermal stability and charge densities, making them suitable for high-temperature applications and as intermediates in chemical syntheses. Their chemical behavior, including ionization potential, electron affinity, global hardness, and electrophilicity, can be studied through computational methods like Density Functional Theory (DFT) to better understand their reactivity and potential applications (Uppal et al., 2018).

Scientific Research Applications

Synthesis and Polymer Development

Diethyl phosphonates have been utilized in the synthesis of polybenzimidazole diethyl phosphonates (PBIPEt), which exhibit high phosphorus content. These compounds have shown promise due to their strong −(O═)P−Ph− bond and their solubility in lower alcohols and aqueous sodium hydroxide. PBIPOH, a derivative of these phosphonates, demonstrates high thermal stability and significant charge densities, making it a candidate for membrane preparation (Johnson & Cabasso, 2010).

Corrosion Inhibition

Phosphonate derivatives, including diethyl (phenylamino) methyl phosphonates, have been synthesized and evaluated as corrosion inhibitors. These compounds, particularly in their Para position, have proven effective in inhibiting corrosion in carbon steel within acidic environments. Their effectiveness is supported by both experimental methods such as Atomic Force Microscopy and theoretical approaches like Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS) (Moumeni et al., 2020).

Biological Properties

Research into α-thymidine 5′-aryl phosphonates, which includes diethyl(N-arylaminocarbonyl)methyl phosphonates, has demonstrated their stability under various conditions and low toxicity in cell cultures. These compounds have shown potential in inhibiting the growth of certain strains of M. tuberculosis, opening avenues for further medical research (Ivanov et al., 2013).

Industrial Applications

α-Aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, have been synthesized and studied for their role in inhibiting corrosion in mild steel. This research is significant for industrial processes like pickling in hydrochloric acid. Experimental and theoretical studies confirmed these compounds act as mixed type inhibitors, predominantly functioning as cathodic inhibitors (Gupta et al., 2017).

properties

IUPAC Name |

N-[(E)-[diethoxyphosphoryl(phenyl)methylidene]amino]-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N2O5P/c1-3-24-26(23,25-4-2)18(14-10-6-5-7-11-14)20-19-17(22)15-12-8-9-13-16(15)21/h5-13,21H,3-4H2,1-2H3,(H,19,22)/b20-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQOAIGDJDVWEZ-CZIZESTLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(/C(=N/NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N2O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[diethoxyphosphoryl(phenyl)methylidene]amino]-2-hydroxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)

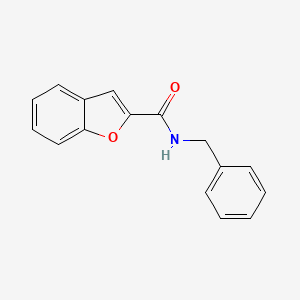

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzamide](/img/structure/B5599439.png)

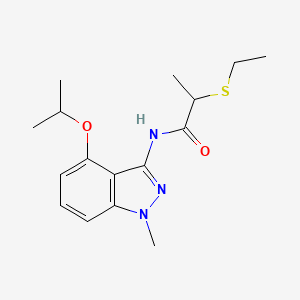

![[(3R*,5R*)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-5-(4-morpholinylmethyl)-3-piperidinyl]methanol](/img/structure/B5599447.png)

![ethyl 4-[(4-fluorophenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5599451.png)

![N-(3-{[(4-fluorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5599459.png)

![4-[4-cyclopropyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5599460.png)

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)

![4-chloro-N'-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B5599530.png)